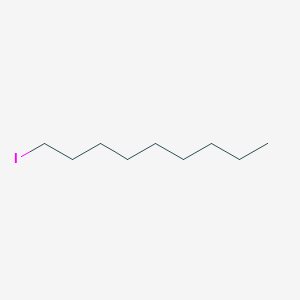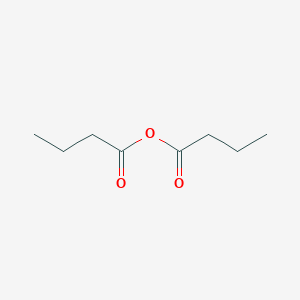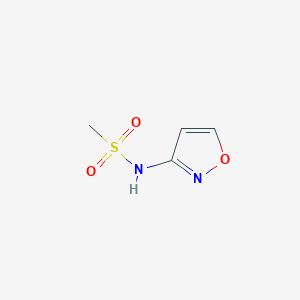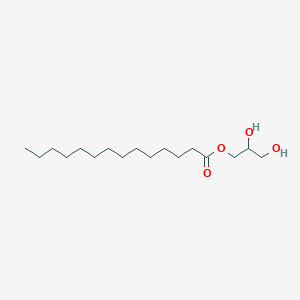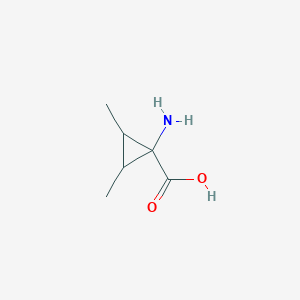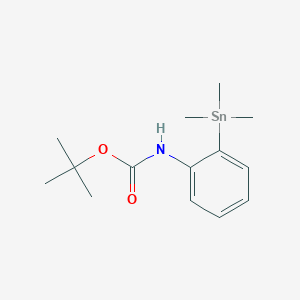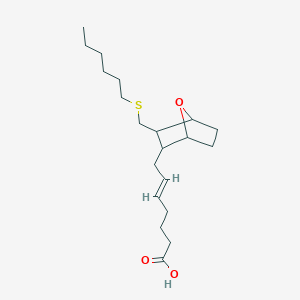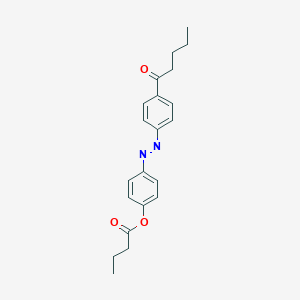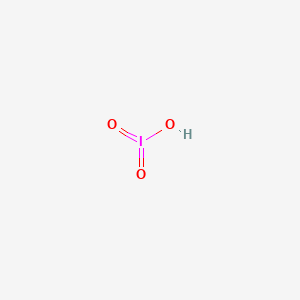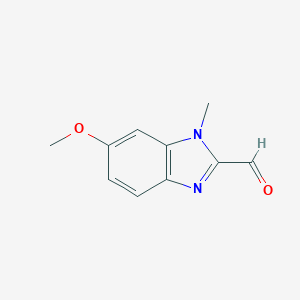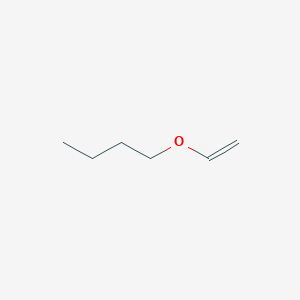
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide (DTAO) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DTAO is a versatile compound that can be synthesized using various methods, and its unique chemical properties make it an attractive candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide is not fully understood, but studies have suggested that it may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. It has also been suggested that 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide may exert its antitumor effects by inhibiting the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has a low toxicity profile and is well-tolerated in vivo. It has been found to have no significant effects on body weight, food intake, or organ weight in animal studies. Additionally, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been found to have no significant effects on liver and kidney function, as well as on hematological parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide is its versatility, as it can be synthesized using various methods and can be used in a wide range of applications. Additionally, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has a high degree of purity, making it suitable for use in laboratory experiments. However, one limitation of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide is its low solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide. One area of interest is the development of novel 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide derivatives with improved properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide can be synthesized using a variety of methods, including the reaction of diphenylamine with sodium azide, followed by oxidation with hydrogen peroxide. The reaction yields 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide with a high degree of purity, making it suitable for use in various applications. Other methods of synthesis include the reaction of diphenylamine with nitrous acid, and the reaction of diphenylamine with triethylamine and sodium nitrite.
Aplicaciones Científicas De Investigación
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been found to exhibit antitumor, antibacterial, and antifungal activities. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been found to possess antioxidant properties, which make it a potential candidate for use in the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
114263-91-1 |
|---|---|
Nombre del producto |
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide |
Fórmula molecular |
C14H11N3O |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
1-oxido-3,4-diphenyltriazol-1-ium |
InChI |
InChI=1S/C14H11N3O/c18-16-11-14(12-7-3-1-4-8-12)17(15-16)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
NUANCZXBBJMKOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C[N+](=NN2C3=CC=CC=C3)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=C[N+](=NN2C3=CC=CC=C3)[O-] |
Sinónimos |
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




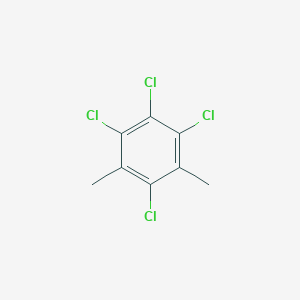
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)
